molecular formula C8H6F2N2 B157295 5,6-difluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1662-22-2

5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B157295
CAS No.: 1662-22-2
M. Wt: 168.14 g/mol
InChI Key: JXSKHZIAKGMOTN-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound with the molecular formula C8H6F2N2 It is a derivative of benzimidazole, where the 5th and 6th positions on the benzene ring are substituted with fluorine atoms, and the 2nd position on the imidazole ring is substituted with a methyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5,6-difluoro-1H-benzo[d]imidazole and methylating agents.

    Reaction Conditions: One common method involves the methylation of 5,6-difluoro-1H-benzo[d]imidazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, oxidation using reagents like potassium permanganate can lead to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-substituted benzimidazole derivative.

Scientific Research Applications

5,6-Difluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Research: It is used as a tool compound in biological research to study the effects of fluorine substitution on the activity and stability of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, receptor binding, or other biological processes. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

    5,6-Difluoro-1H-benzo[d]imidazole: This compound is similar but lacks the methyl group at the 2nd position. It is used as a precursor in the synthesis of 5,6-difluoro-2-methyl-1H-benzo[d]imidazole.

    2-Methyl-1H-benzo[d]imidazole: This compound lacks the fluorine substitutions and is used to study the effects of fluorine atoms on the properties of benzimidazole derivatives.

    5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: This compound has chlorine atoms instead of fluorine atoms at the 5th and 6th positions. It is used for comparative studies to understand the influence of different halogens on the compound’s properties.

Uniqueness: The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5,6-difluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSKHZIAKGMOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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